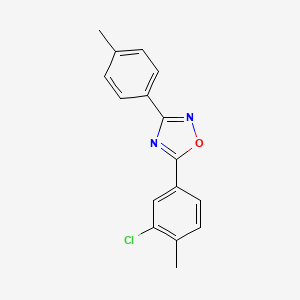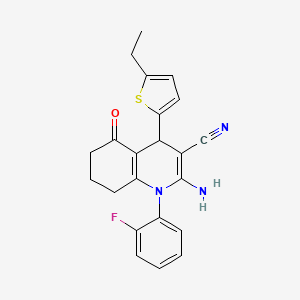![molecular formula C11H7Cl2NO2S B11629382 (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B11629382.png)
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-oxazolidin-4-on ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Dichlorphenylgruppe, eine Methylidengruppe und einen Oxazolidinonring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-oxazolidin-4-on beinhaltet typischerweise die Reaktion von 2,4-Dichlorbenzaldehyd mit 3-Methyl-2-sulfanyliden-1,3-oxazolidin-4-on unter bestimmten Bedingungen. Die Reaktion wird oft in Gegenwart einer Base wie Natriumhydroxid und einem Lösungsmittel wie Ethanol bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung skalierbarere Methoden umfassen, wie z. B. die kontinuierliche Fließsynthese, die eine bessere Kontrolle über die Reaktionsbedingungen und Ausbeuten ermöglicht. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie gewährleistet die hohe Reinheit und Konsistenz des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
(5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-oxazolidin-4-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorphenylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte
Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.
Reduktion: Bildung von reduzierten Oxazolidinonderivaten.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-oxazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Wechselwirkungen mit biologischen Systemen sind von Interesse, um ihre Wirkungen auf zellulärer und molekularer Ebene zu verstehen.
Medizin
In der Medizin wird (5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-oxazolidin-4-on auf seine potenziellen therapeutischen Eigenschaften untersucht. Seine Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Behandlung von Krankheiten, bei denen eine Modulation spezifischer Signalwege erforderlich ist.
Industrie
Im Industriesektor wird diese Verbindung bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt. Ihre Stabilität und Reaktivität machen sie zu einem wertvollen Bestandteil bei der Herstellung von Hochleistungsprodukten.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-oxazolidin-4-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Zu den an ihrem Wirkmechanismus beteiligten Signalwegen gehören Signaltransduktionswege und Stoffwechselwege, die für ihre Bioaktivität entscheidend sind.
Wirkmechanismus
The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-oxazolidin-4-on
- (5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-thiazolidin-4-on
- (5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-imidazolidin-4-on
Einzigartigkeit
Die Einzigartigkeit von (5E)-5-[(2,4-Dichlorphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-oxazolidin-4-on liegt in seinen spezifischen strukturellen Merkmalen, wie z. B. dem Oxazolidinonring und der Dichlorphenylgruppe. Diese Merkmale verleihen ihm eine besondere Reaktivität und Bioaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie macht.
Eigenschaften
Molekularformel |
C11H7Cl2NO2S |
|---|---|
Molekulargewicht |
288.1 g/mol |
IUPAC-Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-14-10(15)9(16-11(14)17)4-6-2-3-7(12)5-8(6)13/h2-5H,1H3/b9-4+ |
InChI-Schlüssel |
CHOISMVZWKBOSH-RUDMXATFSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/OC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)OC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11629300.png)
![2-(dimethylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629301.png)

![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11629334.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629344.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)

![N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11629366.png)

![Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11629377.png)
